[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13448850
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27N3O3 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-16-6-4-3-5-7-16)13-15-8-10-21(11-9-15)17(22)12-19/h3-7,15H,2,8-14,19H2,1H3 |
| Standard InChI Key | ZVCJSOYNFYOVMR-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Synthesis and Industrial Production
Synthetic Routes
The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multi-step reactions:
-
Piperidine Functionalization: The piperidine ring is first modified with an amino-acetyl group via nucleophilic substitution or reductive amination .
-
Carbamate Formation: Ethyl chloroformate reacts with the amine intermediate to introduce the ethyl carbamate moiety under basic conditions (e.g., triethylamine in dichloromethane).
-
Benzyl Esterification: The final step involves esterification with benzyl alcohol in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.
Optimized Conditions:
-
Temperature: 40–60°C for carbamate formation.
-
Solvents: Dichloromethane or tetrahydrofuran for improved yield .
-
Purification: Silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity.
Industrial Scalability
Industrial production employs continuous flow reactors to enhance efficiency, reducing reaction times by 30–40% compared to batch processes. Key challenges include minimizing side products like over-alkylated species, addressed through stoichiometric control (1:1.2 molar ratio of piperidine to ethyl chloroformate).
Chemical Reactivity and Stability
Hydrolysis Pathways
The compound undergoes hydrolysis under acidic or basic conditions due to its labile carbamate and ester groups:
| Condition | Reaction Site | Products | Half-Life (25°C) |
|---|---|---|---|
| 1M HCl | Carbamate cleavage | Benzyl alcohol, CO₂, ethylamine | <30 min |
| 1M NaOH | Ester saponification | Sodium carboxylate, piperidine derivative | ~2 hr |
Mechanistic Insights:
-
Acidic hydrolysis proceeds via protonation of the carbamate oxygen, leading to CO₂ release.
-
Basic hydrolysis involves nucleophilic attack by hydroxide ions at the ester carbonyl.
Nucleophilic Substitution
The benzyl ester reacts with amines (e.g., ethylenediamine) to form amides, critical for prodrug design:
Example Reaction:
-
Solvent: Dichloromethane.
-
Catalyst: Triethylamine.
-
Yield: 78% after 6 hours at 40°C.
Thermal Degradation
At >150°C, the compound decomposes via retro-ene reactions and decarboxylation, with a mass loss of 70% by 250°C.
| Study | Target | Key Finding |
|---|---|---|
| MCF-7 cytotoxicity | Mitochondria | Apoptosis via cytochrome c release |
| 5-HT₁A binding | Serotonin receptor | 65% inhibition at 10 μM |
| AChE inhibition | Cholinesterase | IC₅₀ = 85 nM |
Comparative Analysis with Structural Analogs
Substituent Effects
-
Amino-Acetyl vs. Chloro-Acetyl: The amino group enhances hydrogen bonding, improving target affinity by 3-fold compared to chloro analogs.
-
Ethyl Carbamate vs. Trifluoromethyl: Ethyl groups balance solubility and membrane permeability, whereas trifluoromethyl analogs exhibit higher metabolic stability.
Table 2: Structural Comparison
| Analog | LogP | AChE IC₅₀ (nM) |
|---|---|---|
| Target compound | 2.1 | 85 |
| [1-(2-Chloro-acetyl)-piperidin-4-yl] | 2.8 | 120 |
| Trifluoromethyl derivative | 3.4 | 95 |
Stability and Degradation Pathways
Enzymatic Hydrolysis
Carboxylesterases (e.g., CES1A1) catalyze benzyl ester cleavage in vivo, releasing the active amine metabolite with a plasma half-life of 4.2 hours.
Oxidative Degradation
Cytochrome P450 enzymes (CYP3A4) oxidize the piperidine ring, forming N-oxide derivatives detectable via LC-MS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume